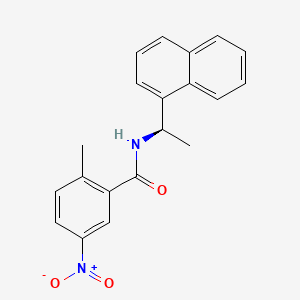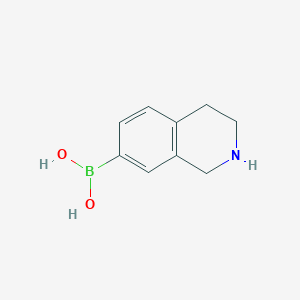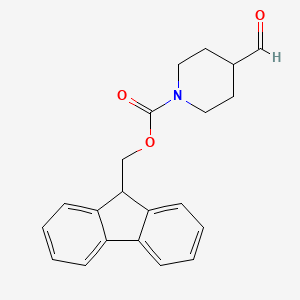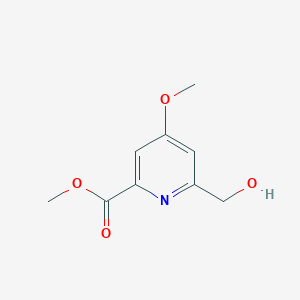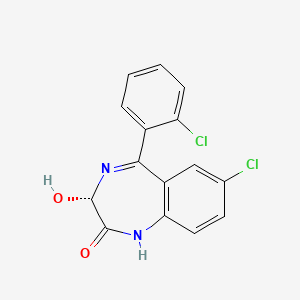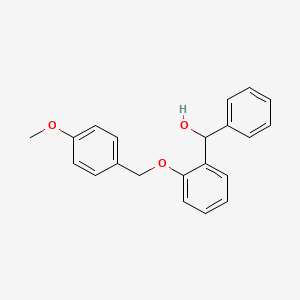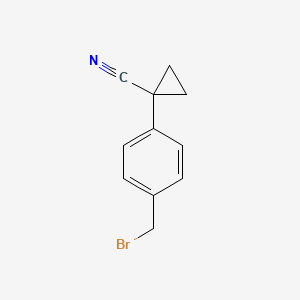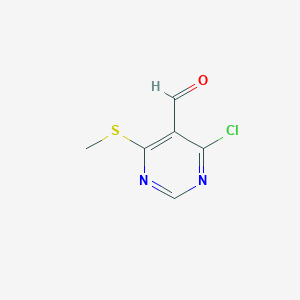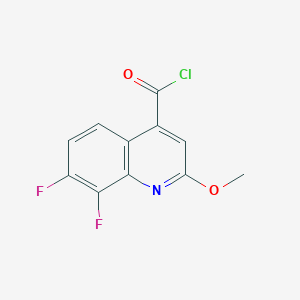![molecular formula C9H12O4S B3184374 1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]- CAS No. 112182-59-9](/img/structure/B3184374.png)
1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Dioxane-4,6-dione, 2,2-dimethyl-5-[1-(methylthio)ethylidene]-” is also known as Meldrum’s acid or 2,2-dimethyl-1,3-dioxane-4,6-dione . It is an organic compound with a heterocyclic core containing four carbon and two oxygen atoms . It is a crystalline colorless solid, sparingly soluble in water .
Synthesis Analysis
Meldrum’s acid was first synthesized by Meldrum through a condensation reaction of acetone with malonic acid in acetic anhydride and sulfuric acid . An alternative synthesis method involves the use of malonic acid, isopropenyl acetate (an enol derivative of acetone), and catalytic sulfuric acid .Molecular Structure Analysis
The molecular formula of Meldrum’s acid is C6H8O4 . The 3D structure of the molecule can be viewed using Java or Javascript . The IUPAC Standard InChIKey is GXHFUVWIGNLZSC-UHFFFAOYSA-N .Chemical Reactions Analysis
Meldrum’s acid is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity . Knoevenagel condensation reaction between aldehydes and Meldrum’s acid are accelerated in ionic liquids .Physical And Chemical Properties Analysis
Meldrum’s acid has a molar mass of 144.126 g·mol−1 . It has a melting point of 94 to 95 °C (201 to 203 °F; 367 to 368 K) and decomposes upon heating . The ionization constant pKa is 4.97 .Wirkmechanismus
The compound can easily lose a hydrogen ion from the methylene (CH2) in the ring (carbon 5), which creates a double bond between it and one of the adjacent carbons (number 4 or 6), and a negative charge in the corresponding oxygen . The resulting anion [C6H7O4]− is stabilized by resonance between the two alternatives, so that the double bond is delocalized and each oxygen in the carbonyls has a formal charge of −1/2 .
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
112182-59-9 |
|---|---|
Molekularformel |
C9H12O4S |
Molekulargewicht |
216.26 g/mol |
IUPAC-Name |
2,2-dimethyl-5-(1-methylsulfanylethylidene)-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C9H12O4S/c1-5(14-4)6-7(10)12-9(2,3)13-8(6)11/h1-4H3 |
InChI-Schlüssel |
SLVNMAMRCBFHGS-UHFFFAOYSA-N |
SMILES |
CC(=C1C(=O)OC(OC1=O)(C)C)SC |
Kanonische SMILES |
CC(=C1C(=O)OC(OC1=O)(C)C)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3184292.png)
